Superior Biochemical Potency of Elimusertib vs. Key Clinical ATR Inhibitors
In a biochemical assay against the ATR kinase, elimusertib demonstrates superior potency with an IC50 of 2.3 nM, which is significantly lower (more potent) than the values reported for ceralasertib (IC50 = 180 nM) and berzosertib (IC50 = 74 nM) [1]. This quantitative difference establishes elimusertib as a more potent inhibitor at the target level. Note that while other sources report an IC50 of 7 nM for elimusertib using different assay conditions , the head-to-head comparison from a single, controlled study provides the most reliable evidence of relative potency.
| Evidence Dimension | Biochemical potency (ATR kinase inhibition) |
|---|---|
| Target Compound Data | IC50 = 2.3 nM |
| Comparator Or Baseline | Ceralasertib (AZD6738): IC50 = 180 nM; Berzosertib (M6620/VX-970): IC50 = 74 nM |
| Quantified Difference | Elimusertib is ~78-fold more potent than ceralasertib and ~32-fold more potent than berzosertib. |
| Conditions | In vitro biochemical assay, HeLa cell lysate; data from a single comparative study. |
Why This Matters
For researchers requiring maximal target engagement at lower concentrations, elimusertib offers a significant potency advantage, enabling more effective ATR inhibition in cellular and in vivo models.
- [1] Wang C, Tang M, Chen Z, Nie L. ATR inhibitors in cancer therapy: current status and future perspectives. Signal Transduct Target Ther. 2023;8:357. Table 5: Comparison of selected clinical-stage ATR inhibitors as monotherapy. View Source
